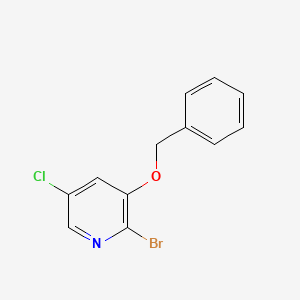

3-(Benzyloxy)-2-bromo-5-chloropyridine

Description

Contextual Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines, or halopyridines, are fundamental building blocks in the synthesis of a wide array of functional molecules. bldpharm.com Their importance is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the pyridine (B92270) scaffold is a common motif. bldpharm.com The carbon-halogen bond (C-Hal) on the pyridine ring is a key functional handle that enables a multitude of subsequent chemical transformations. chemnet.com

The presence of halogen atoms on the electron-deficient pyridine ring allows for various regioselective reactions, making them versatile intermediates. bldpharm.com However, the synthesis of these compounds can be challenging. Direct electrophilic aromatic substitution (EAS) on the pyridine ring requires harsh conditions due to the ring's low π-nucleophilicity. chemnet.com Consequently, synthetic chemists have developed a range of more sophisticated and broadly applicable methods to access specific halopyridine isomers. bldpharm.comchemnet.com These methods often involve metalation-halogenation sequences or transformations of pyridine N-oxides. bldpharm.com The resulting halopyridines serve as crucial precursors for creating complex molecular architectures through cross-coupling reactions, nucleophilic aromatic substitutions, and other bond-forming strategies. chemnet.com

Strategic Utility of Benzyloxy Ethers as Precursors and Functional Handles in Molecular Architectures

The benzyloxy group (BnO-), a benzyl (B1604629) ether, is one of the most widely used protecting groups for hydroxyl functionalities in multi-step organic synthesis. sigmaaldrich.comchemicalbook.com Its popularity stems from its ease of introduction, general stability across a broad spectrum of reaction conditions, and reliable methods for its removal. sigmaaldrich.compol-aura.pl

Typically, a benzyloxy ether is installed via the Williamson ether synthesis, where an alcohol is deprotonated with a base and the resulting alkoxide reacts with a benzyl halide (like benzyl bromide or benzyl chloride). sigmaaldrich.com This method is robust and widely applicable. sigmaaldrich.com The benzyl group is stable to many acidic and basic conditions, as well as to various oxidizing and reducing agents, allowing chemists to perform modifications on other parts of a complex molecule without affecting the protected hydroxyl group. chemicalbook.compol-aura.pl

The removal of the benzyl group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis. sigmaaldrich.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, which selectively cleaves the carbon-oxygen bond of the ether, liberating the original alcohol and producing toluene (B28343) as a byproduct. sigmaaldrich.com This orthogonality makes the benzyloxy group an invaluable tool in the strategic planning of complex syntheses, such as those involving carbohydrates, nucleosides, and other polyfunctional molecules. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-12-11(6-10(14)7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILZXXOZYQKFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Benzyloxy 2 Bromo 5 Chloropyridine

Retrosynthetic Analysis and Key Disconnections of the Pyridine (B92270) Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.

For 3-(Benzyloxy)-2-bromo-5-chloropyridine, the primary disconnections involve the carbon-oxygen bond of the ether and the carbon-halogen bonds on the pyridine ring.

The most logical initial disconnection is at the benzyloxy ether linkage (a C-O bond). This is a common and reliable disconnection corresponding to an ether synthesis, most notably the Williamson ether synthesis. organic-chemistry.orgslideshare.net

This disconnection breaks the target molecule into two key synthons: a 2-bromo-5-chloro-3-hydroxypyridine anion (a phenoxide equivalent) and a benzyl (B1604629) cation equivalent. The corresponding synthetic equivalents (reagents) would be 2-bromo-5-chloro-3-hydroxypyridine and a benzyl halide (e.g., benzyl bromide).

The forward reaction involves the deprotonation of the hydroxyl group on the pyridine ring with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces the halide from the benzyl halide in an SN2 reaction. youtube.com The mild conditions and high efficiency of this reaction make this disconnection highly favorable.

Cleavage of benzyl ethers can be achieved under various conditions, including strong acids or, more commonly, through catalytic hydrogenolysis (H₂/Pd-C), which yields the alcohol and toluene (B28343). organic-chemistry.orgyoutube.com This established cleavage reaction further validates the disconnection as a reliable synthetic step.

Following the ether disconnection, the next challenge is the regioselective introduction of the bromine and chlorine atoms onto the pyridine scaffold. Halogenation of the pyridine ring is complicated by its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution (EAS). Such reactions, when they do occur, typically require harsh conditions (e.g., high temperatures, strong Lewis acids) and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov

Key strategies for the controlled introduction of halogens onto a pyridine ring include:

Electrophilic Aromatic Substitution (EAS): Direct halogenation of pyridine is difficult but generally favors substitution at the 3-position. However, the conditions are often severe, and selectivity can be poor, especially in the presence of other substituents. nih.gov

Halogenation of Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, primarily at the 2- and 4-positions. Subsequent removal of the N-oxide group provides a powerful method for regioselective 2-halogenation. nih.govnih.govresearchgate.net

Metalation-Halogenation Sequences: Directed ortho-metalation, using a directing group to position a strong base for deprotonation, followed by quenching with an electrophilic halogen source (e.g., Br₂, C₂Cl₆), is a versatile method for introducing halogens at specific positions. nih.gov

Sandmeyer-type Reactions: An amino group on the pyridine ring can be converted to a diazonium salt, which can then be displaced by a halide (e.g., using CuBr or CuCl). This is a classic and reliable method for introducing halogens to specific positions where an amino precursor is available.

Ring-Opening/Closing Sequences: Novel methods involve the temporary transformation of the pyridine into a more reactive acyclic intermediate, such as a Zincke imine, which can undergo highly regioselective halogenation before ring-closing to regenerate the substituted pyridine. chemrxiv.orgchemrxiv.org

Considering these strategies, the disconnections for the C-Br and C-Cl bonds on the 3-hydroxypyridine (B118123) precursor would lead back to simpler pyridine derivatives, such as aminopyridines or hydroxypyridines, which can then be selectively halogenated.

Synthesis of Halogenated Pyridine Precursors

Based on the retrosynthetic analysis, the synthesis of the target molecule relies on the preparation of appropriately halogenated pyridine intermediates.

2-Bromo-5-chloropyridine is a key precursor that can be synthesized from 2-amino-5-chloropyridine via a Sandmeyer-type diazotization reaction. guidechem.com The amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid (HBr). The diazonium group is then displaced by bromide from the HBr solution. chemicalbook.com

The reaction proceeds by adding bromine to a solution of 2-amino-5-chloropyridine in aqueous HBr at low temperatures, followed by the slow addition of sodium nitrite. The reaction mixture is then neutralized to isolate the product. guidechem.com

| Step | Reagents & Conditions | Product | Yield | Reference |

| 1 | 2-Amino-5-chloropyridine, Br₂, 48% HBr, NaNO₂, H₂O, NaOH | 2-Bromo-5-chloropyridine | 93% | chemicalbook.com |

| 2 | Neutralization and Extraction with ethyl acetate | 91% | chemicalbook.com |

3-Bromo-5-hydroxypyridine is another crucial building block. nbinno.comchemimpex.com Its synthesis can be achieved through several routes. One common method involves the demethylation of the corresponding methoxy derivative, 3-bromo-5-methoxypyridine. This is typically accomplished by heating with a strong acid like hydrobromic acid in acetic acid. chemicalbook.com

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 3-Bromo-5-methoxypyridine | 48% HBr, Glacial Acetic Acid, 120°C | 3-Bromo-5-hydroxypyridine | 87.4% | chemicalbook.com |

| 3-Amino-5-bromopyridine | H₂SO₄, NaNO₂, H₂O, Heat | 3-Bromo-5-hydroxypyridine | - | chemicalbook.com |

The synthesis of phenolic pyridines, in general, is an area of significant interest for creating ligands for metal ion sensors and other applications. lanl.govarkat-usa.org Methods often involve Suzuki coupling to form a carbon-carbon bond between a pyridine and a phenyl ring, followed by demethylation to reveal the hydroxyl group. arkat-usa.orgresearchgate.net

Achieving the correct substitution pattern on the pyridine ring is arguably the most challenging aspect of the synthesis. The electronic properties of the pyridine ring dictate the regioselectivity of halogenation reactions.

Electrophilic Halogenation: As an electron-deficient system, pyridine undergoes electrophilic substitution much less readily than benzene. When it does, substitution occurs primarily at the 3-position. These reactions often require high temperatures and strong acids. chemrxiv.org For instance, the bromination of 5-(4-pyrimidyl)-2(1H)-pyridone with bromine in glacial acetic acid occurs at the 3-position. prepchem.com

Halogenation via N-Oxides: To direct halogenation to the 2- or 4-position, the pyridine nitrogen can be oxidized to an N-oxide. This makes the ring more susceptible to electrophilic attack at these positions. A subsequent deoxygenation step removes the N-oxide. This method provides practical access to various 2-halo-substituted pyridines. nih.gov

Halogenation via Phosphonium Salts: A modern approach for 4-selective halogenation involves the design of phosphine reagents that are installed at the 4-position as phosphonium salts. These salts are then displaced by halide nucleophiles. This two-step process is effective for a broad range of unactivated pyridines. nih.govresearchgate.netchemrxiv.org

Directed Metalation: The presence of a directing group can facilitate deprotonation at an adjacent position with a strong base (e.g., LDA, n-BuLi), followed by trapping the resulting organometallic intermediate with an electrophilic halogen source. This allows for precise control over the position of halogenation.

A summary of regioselective halogenation strategies is presented below.

| Position | Strategy | Reagents/Conditions | Notes |

| 2-Position | N-Oxide Activation | 1. m-CPBA; 2. POCl₃ or PBr₃ | Provides access to 2-halo-pyridines under mild conditions. nih.gov |

| 3-Position | Electrophilic Substitution | Br₂ or Cl₂, Lewis/Brønsted Acid, Heat | Often requires harsh conditions and can result in mixtures. chemrxiv.org |

| 3-Position | Zincke Imine Intermediate | 1. Ring opening; 2. Halogenation; 3. Ring closing | A newer method allowing for mild, 3-selective halogenation. chemrxiv.org |

| 4-Position | Phosphonium Salt Displacement | 1. Designed phosphine, Tf₂O; 2. Halide source (e.g., LiCl) | Two-step strategy for selective 4-halogenation. nih.govchemrxiv.org |

Introduction of the Benzyloxy Moiety

The incorporation of the benzyloxy group onto the pyridine core is a critical step in the synthesis of the target molecule. This is typically accomplished through etherification reactions, where a hydroxyl group on the pyridine ring is converted into a benzyloxy ether. The primary methods utilized for this transformation are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed etherification.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of aryl ethers. nih.gov In the context of synthesizing this compound, this reaction would involve the displacement of a suitable leaving group on the pyridine ring by a benzyl oxide nucleophile. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a characteristic that is often enhanced by the presence of electron-withdrawing groups. nih.govbeilstein-journals.org

The classical SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. scranton.edu For the synthesis of the target compound, a plausible precursor would be a pyridine derivative with a good leaving group, such as a halide or a nitro group, at the 3-position. The reaction with benzyl alcohol in the presence of a strong base to generate the benzyl oxide anion would then lead to the desired 3-(benzyloxy) ether.

Key factors influencing the success of SNAr reactions include the nature of the leaving group, the electron-withdrawing capacity of the substituents on the aromatic ring, and the reaction conditions such as solvent and temperature.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers. These methods offer an alternative to the classical SNAr reactions and can often proceed under milder conditions. The Buchwald-Hartwig amination, a well-established palladium-catalyzed reaction, has been extended to the formation of C-O bonds for the synthesis of diaryl ethers and alkyl aryl ethers.

In the synthesis of this compound, a palladium-catalyzed etherification would likely involve the coupling of a 3-hydroxy-2-bromo-5-chloropyridine precursor with benzyl bromide or a related benzyl halide. The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)2 or Pd2(dba)3, in the presence of a suitable phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Convergent and Linear Synthetic Pathways to this compound

A common approach to the synthesis of substituted pyridines involves the functionalization of readily available pyridine precursors. For this compound, a potential linear synthetic route could start from a simple substituted pyridine, such as 3-amino-5-chloropyridine or 3-hydroxy-5-chloropyridine.

A hypothetical linear sequence could involve the following steps:

Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring.

Hydroxylation/Amination: Introduction of a hydroxyl or amino group at the 3-position.

Etherification: Conversion of the hydroxyl group to the benzyloxy ether via SNAr or palladium-catalyzed coupling.

The order of these steps is critical to achieve the desired regiochemistry and to avoid unwanted side reactions. For instance, the electronic properties of the existing substituents will direct the position of the incoming functional groups.

Achieving the correct arrangement of substituents on the pyridine ring, known as regioselectivity, is a paramount challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, with the nitrogen atom acting as an electron-withdrawing group, influence the reactivity of the different positions.

In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated, and substitution, if it occurs, is favored at the 3- and 5-positions. Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions. The presence of existing substituents further modifies this reactivity pattern.

For the synthesis of this compound, the control of regioselectivity is crucial during the bromination and etherification steps. For example, direct bromination of a 3-hydroxy-5-chloropyridine might lead to a mixture of products. Therefore, the choice of brominating agent and reaction conditions must be carefully optimized. Similarly, the conditions for the introduction of the benzyloxy group must be selected to ensure exclusive reaction at the 3-position. The use of directing groups or the strategic sequencing of reactions are common strategies to control regioselectivity in the synthesis of highly substituted pyridines.

Iii. Chemical Reactivity and Transformational Chemistry of 3 Benzyloxy 2 Bromo 5 Chloropyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted pyridines. nih.gov The electron-deficient nature of the pyridine ring, particularly at the α (C2, C6) and γ (C4) positions, facilitates the attack of nucleophiles. This process typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. youtube.comnumberanalytics.com

In SNAr reactions, the nature of the leaving group is a key factor. For activated aromatic systems, the typical leaving group ability follows the order F > Cl ≈ Br > I, which is inversely related to the carbon-halogen bond strength (with the exception of fluoride). nih.gov However, in heteroaromatic systems like pyridine, this trend can vary. The halogens in 3-(benzyloxy)-2-bromo-5-chloropyridine are located at the C-2 (bromo) and C-5 (chloro) positions. The C-2 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen.

Studies on related 2-halopyridines have shown that both fluorine and chlorine are excellent leaving groups in SNAr reactions. For instance, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net While direct kinetic comparisons for this compound are not extensively documented, general principles of SNAr on halopyridines suggest that the C-2 position is the primary site of reaction. The relative reactivity of bromine versus chlorine at this position is often substrate and condition-dependent, but both can be displaced by strong nucleophiles. The chlorine at the C-5 position is considerably less activated and would require much harsher conditions to undergo substitution.

Table 1: General Reactivity of Halogens in Pyridine SNAr Reactions

| Position on Pyridine Ring | Halogen | General Reactivity | Notes |

| C-2 (α-position) | Br | High | Activated by proximity to the ring nitrogen. |

| C-5 (β-position) | Cl | Low | Not directly activated by the ring nitrogen. |

Substituents on the pyridine ring can exert significant electronic and steric effects on SNAr reactions. The benzyloxy group at the C-3 position is located ortho to the reactive C-2 bromine. Electronically, the benzyloxy group has a dual nature: it is electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+R).

In the context of an SNAr reaction at C-2, the formation of the Meisenheimer intermediate involves the development of a negative charge that is delocalized onto the ring nitrogen. An electron-donating group like benzyloxy at the C-3 position can potentially destabilize this anionic intermediate, thereby reducing the reaction rate compared to an unsubstituted or electron-withdrawn pyridine. However, steric factors can also play a role; a bulky substituent at C-3 may influence the approach of the nucleophile. Research on 3-substituted 2,6-dichloropyridines has indicated that bulky substituents near the reaction center can direct regioselectivity. researchgate.net For this compound, the primary effect of the C-3 benzyloxy group is expected to be electronic, potentially moderating the reactivity at the C-2 position without completely inhibiting it.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. For halo-substituted pyridines, these reactions offer a highly selective method for functionalization, often complementing the reactivity patterns seen in SNAr.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, is highly effective for forming carbon-carbon bonds. tcichemicals.com A key advantage of this reaction is its selectivity, which is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity trend for halides in the oxidative addition step to the palladium(0) catalyst is I > Br > OTf >> Cl. rsc.orgnih.gov

For this compound, this reactivity profile allows for highly selective coupling at the C-2 position. The C-Br bond will readily react under standard Suzuki-Miyaura conditions, while the C-Cl bond remains intact. This chemoselectivity enables the synthesis of 2-aryl- or 2-vinyl-3-(benzyloxy)-5-chloropyridines, which can then be subjected to further functionalization at the C-5 position under more forcing conditions if desired.

Table 2: Representative Suzuki-Miyaura Coupling of a 2-Bromo-5-chloropyridine Derivative

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield |

| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-2-phenylpyridine | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(Benzyloxy)-5-chloro-2-(4-methoxyphenyl)pyridine | Good to High |

Data is representative of typical outcomes for this class of reaction.

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for heavier halogens. The reactivity order is I > Br > Cl, allowing for precise functionalization of polyhalogenated substrates. nih.gov

In this compound, the Sonogashira reaction proceeds selectively at the C-2 position, enabling the synthesis of 2-alkynyl-3-(benzyloxy)-5-chloropyridines. scirp.orgsoton.ac.uk This transformation is valuable for introducing alkynyl moieties that can serve as handles for further chemical modifications, such as in click chemistry or as precursors for other functional groups.

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling, in contrast, typically uses copper catalysts to form C-N and C-O bonds from arylboronic acids. wikipedia.orgorganic-chemistry.org

For this compound, palladium-catalyzed C-N and C-O couplings exhibit excellent chemoselectivity. The C-Br bond at the C-2 position is the exclusive site of reaction under typical Buchwald-Hartwig conditions, leaving the C-Cl bond untouched. chemspider.com This allows for the introduction of a wide variety of amine, amide, or alcohol functionalities at the 2-position.

The Chan-Lam reaction offers an alternative route to C-N and C-O bonds. researchgate.netchemrxiv.org While it is a copper-catalyzed process that couples amines or alcohols with boronic acids, its utility in the context of aryl halides involves prior conversion of the halide to a boronic acid or ester. However, direct copper-catalyzed couplings analogous to the Ullmann reaction can also be considered, though they often require harsher conditions. The palladium-catalyzed variants remain the more common and selective methods for substrates like this compound.

Table 3: Selective Buchwald-Hartwig Amination of a 2-Bromo-5-chloropyridine Derivative

| Aryl Halide | Amine | Catalyst System | Product | Yield |

| 2-Bromo-5-chloropyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(5-Chloropyridin-2-yl)morpholine | High |

| This compound | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(3-(Benzyloxy)-5-chloropyridin-2-yl)aniline | Good to High |

Data is representative of typical outcomes for this class of reaction.

Copper-Mediated and Catalyzed Coupling Reactions (e.g., Ullmann-type, Chan-Lam)

Copper-catalyzed reactions are fundamental tools for forming carbon-heteroatom and carbon-carbon bonds. For this compound, the C2-bromo substituent is the primary site for these transformations.

Ullmann-type Reactions: The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced milder conditions using soluble copper catalysts and various ligands. wikipedia.org In the context of this compound, an Ullmann-type reaction could be employed to displace the bromide with various nucleophiles. For instance, coupling with a phenol (B47542) would yield a diaryl ether, while reaction with an amine (a Goldberg reaction, a variant of the Ullmann condensation) would form a C-N bond. wikipedia.org The reactivity follows the general halide trend, with the C-Br bond being significantly more reactive than the C-Cl bond under these conditions.

Chan-Lam Coupling: The Chan-Lam coupling offers a milder, aerobic alternative for forming carbon-heteroatom bonds, typically coupling boronic acids with amines or alcohols. organic-chemistry.orgorganic-chemistry.org While classically used for N- or O-arylation, its scope has expanded. organic-chemistry.orgchemrxiv.orgnih.gov For a substrate like this compound, a Chan-Lam protocol would typically involve its conversion to a pyridylboronic acid, which could then be coupled with a variety of amines or alcohols. While direct Chan-Lam coupling of the C-Br bond with a nucleophile is less common than with boronic acids, copper-catalyzed aminations of 2-bromo-5-halopyridines have been demonstrated, showcasing the feasibility of forming C-N bonds at the C-2 position under related catalytic systems. researchgate.net

The table below illustrates representative conditions for analogous copper-catalyzed coupling reactions on substituted halopyridines.

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Ullmann Ether Synthesis | 2-Bromo-5-nitropyridine | Phenol | CuI / Phenanthroline | DMF | Good |

| Goldberg Amination | 2-Bromo-5-iodopyridine | Aniline | CuI / 1,2-Diol | DMSO | Excellent researchgate.net |

| Chan-Lam Amination (from boronic ester) | Aryl Boronic Pinacol Ester | Aniline | Cu(OAc)₂ | MeCN/EtOH | Effective nih.gov |

Organometallic Transformations and Derivatizations

The carbon-bromine bond at the C2 position is the primary site for organometallic transformations, allowing for the generation of nucleophilic pyridine derivatives that can react with a wide array of electrophiles.

The formation of a Grignard reagent from this compound can be achieved through magnesium-halogen exchange. This reaction typically involves treating the bromopyridine with metallic magnesium or, more commonly for heteroaromatic systems, with a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride (i-PrMgCl·LiCl) to facilitate the exchange. nih.govacs.orgnih.gov This process selectively occurs at the more reactive C-Br bond, leaving the C-Cl bond intact.

Once formed, the resulting 2-pyridylmagnesium reagent is a potent nucleophile. It can be quenched with a variety of electrophiles to introduce new functional groups at the C2 position. This versatility is a cornerstone of modern synthetic strategies. nih.govresearchgate.net For instance, reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. Quenching with DMF (dimethylformamide) yields an aldehyde, and reaction with carbon dioxide (after acidic workup) produces a carboxylic acid. google.com These transformations significantly expand the synthetic utility of the parent molecule.

The following table summarizes typical electrophilic quenching reactions for analogous 2-pyridyl Grignard reagents.

| Grignard Reagent | Electrophile | Product Functional Group | Typical Conditions |

|---|---|---|---|

| 2-Pyridylmagnesium bromide | Benzaldehyde | Secondary Alcohol | THF, -78 °C to rt |

| 2-Pyridylmagnesium bromide | Acetone | Tertiary Alcohol | THF, -78 °C to rt |

| 2-Pyridylmagnesium bromide | Dimethylformamide (DMF) | Aldehyde | THF, -78 °C to rt, then H₃O⁺ |

| 2-Pyridylmagnesium bromide | Carbon Dioxide (CO₂) | Carboxylic Acid | THF, -78 °C to rt, then H₃O⁺ |

Organozinc reagents offer a milder and more functional-group-tolerant alternative to Grignard reagents. sci-hub.st The 2-pyridylzinc halide corresponding to this compound can be prepared by the direct insertion of activated zinc (Rieke zinc) into the C-Br bond or by transmetalation from a corresponding organolithium or Grignard reagent. sci-hub.stnih.gov These organozinc reagents are notably stable and can be manipulated with greater ease than their magnesium counterparts. nih.govorganic-chemistry.orgacs.orgnih.gov

The primary application of these 2-pyridylzinc reagents is in palladium-catalyzed Negishi cross-coupling reactions. nih.govresearchgate.net This reaction allows for the formation of C-C bonds by coupling the organozinc nucleophile with various organic halides or triflates. For example, coupling with an aryl iodide or bromide would yield a 2-arylpyridine derivative, a common structural motif in pharmaceuticals and materials science. The Negishi coupling is known for its high efficiency and broad substrate scope, tolerating sensitive functional groups like esters and ketones that might be incompatible with harsher Grignard conditions. nih.govorganic-chemistry.org

Representative Negishi coupling reactions involving 2-pyridylzinc reagents are outlined in the table below.

| Organozinc Reagent | Coupling Partner (Electrophile) | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Pyridylzinc bromide | 4-Bromoanisole | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)pyridine | High researchgate.net |

| 2-Pyridylzinc pivalate | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | 2-(4-Acetylphenyl)pyridine | 94 nih.gov |

| 2-Pyridylzinc pivalate | Methyl 4-chlorobenzoate | Pd₂(dba)₃ / XPhos | Methyl 4-(pyridin-2-yl)benzoate | 95 nih.gov |

Other Reaction Modalities

The reactivity of this compound towards oxidation and reduction is influenced by all its components.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. For instance, oxidation of 2-chloropyridine yields 2-chloropyridine-N-oxide. chempanda.comwikipedia.org The benzyloxy group is generally stable to these conditions but can be oxidized under more forceful protocols.

Reduction: The substituents and the pyridine ring itself can undergo reduction. The benzyloxy group can be cleaved via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) to yield the corresponding 3-hydroxypyridine (B118123) derivative. This debenzylation is a common deprotection strategy. The chloro and bromo substituents can also be removed via catalytic hydrogenation, a process known as hydrodehalogenation. oregonstate.edu The relative rates of dehalogenation (C-Br vs. C-Cl) can often be controlled by the choice of catalyst and reaction conditions. Complete reduction of the pyridine ring to a piperidine (B6355638) core typically requires more forcing conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst. nih.gov

Electrochemical methods offer an alternative, reagent-free approach to induce redox transformations.

Reduction: The electrochemical reduction of halogenated pyridines can lead to selective dehalogenation. The reduction potential is dependent on the nature of the halogen and its position on the ring. Generally, C-Br bonds are reduced more easily (at less negative potentials) than C-Cl bonds. Therefore, controlled-potential electrolysis could potentially achieve selective removal of the bromine atom from this compound. The pyridine ring itself can be electrochemically hydrogenated to piperidine, often using specific electrocatalytic cathodes under aqueous conditions. nih.govacs.org

Oxidation: Anodic oxidation can initiate various transformations. While direct oxidation of the pyridine ring is challenging, electrochemical methods can be used to generate reactive intermediates for subsequent reactions. For example, electrosynthesis can facilitate the generation of radicals or other activated species that lead to functionalization, as seen in the electrochemical synthesis of substituted imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes. rsc.org Although specific studies on this compound are not prominent, the principles of electrochemical functionalization of the pyridine core are well-established. rsc.org

Iv. Advanced Spectroscopic Characterization of 3 Benzyloxy 2 Bromo 5 Chloropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3-(Benzyloxy)-2-bromo-5-chloropyridine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the benzyloxy group. The pyridine ring protons, H-4 and H-6, would appear as distinct doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the benzyloxy group. The benzylic protons (-CH₂-) of the benzyloxy group would typically appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region of the spectrum.

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The pyridine ring carbons would show distinct signals, with their chemical shifts being significantly affected by the attached substituents. The carbon atom C-2, bonded to the electronegative bromine atom, and C-5, bonded to the chlorine atom, are expected to be deshielded and appear at a lower field. The carbon atoms of the benzyloxy group, including the benzylic carbon and the phenyl carbons, would also be clearly resolved.

To illustrate the expected chemical shifts, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of related structures.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| H-4 | Value | d | C-2 | Value |

| H-6 | Value | d | C-3 | Value |

| -CH₂- | Value | s | C-4 | Value |

| Phenyl-H | Value | m | C-5 | Value |

| C-6 | Value | |||

| -CH₂- | Value | |||

| Phenyl-C | Value | |||

| Phenyl-C | Value | |||

| Phenyl-C | Value | |||

| Phenyl-C | Value | |||

| Note: Specific chemical shift and coupling constant values are hypothetical and are intended for illustrative purposes due to the absence of direct experimental data for this compound. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons. For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals for C-4 and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying longer-range (two- or three-bond) correlations between protons and carbons. For instance, correlations between the benzylic protons and the C-3 of the pyridine ring, as well as the ipso-carbon of the phenyl ring, would confirm the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOE correlations between the benzylic protons and the H-4 proton of the pyridine ring would help to confirm the conformation of the benzyloxy group relative to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from the pyridine and phenyl rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the benzylic -CH₂- group would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the pyridine ring would be found in the 1400-1600 cm⁻¹ range.

C-O stretching: The ether linkage (Ar-O-CH₂) would show a strong, characteristic C-O stretching band, typically in the region of 1200-1300 cm⁻¹.

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C and C=N Stretch | 1400-1600 |

| C-O Stretch | 1200-1300 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

| Note: These are expected frequency ranges and can vary based on the specific molecular environment. |

Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds, which may be weak in the FT-IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would confirm its molecular formula (C₁₂H₉BrClNO).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides the exact mass, confirming its atomic composition.

The theoretically calculated monoisotopic mass of this compound (C₁₂H₉BrClNO) is 296.9583 g/mol . Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental formula.

Table 1: Theoretical Isotopic Mass Distribution for this compound

| Isotope Composition | Mass (Da) | Relative Abundance (%) |

| ¹²C₁₂ ¹H₉ ³⁵Cl ¹⁴N ¹⁶O ⁷⁹Br | 296.9583 | 100.00 |

| ¹²C₁₂ ¹H₉ ³⁵Cl ¹⁴N ¹⁶O ⁸¹Br | 298.9562 | 97.90 |

| ¹²C₁₂ ¹H₉ ³⁷Cl ¹⁴N ¹⁶O ⁷⁹Br | 298.9553 | 32.50 |

| ¹³C ¹²C₁₁ ¹H₉ ³⁵Cl ¹⁴N ¹⁶O ⁷⁹Br | 297.9616 | 13.25 |

This table presents a simplified theoretical isotopic distribution. The actual spectrum would show additional peaks corresponding to other isotopic combinations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable information about the molecule's structure. In an MS/MS experiment, the molecular ion of this compound ([M]+•, m/z ≈ 297/299/301) would be isolated and subjected to collision-induced dissociation (CID).

The resulting product ion spectrum would likely be dominated by fragmentation events related to the benzyloxy group. A primary and highly characteristic fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. The remaining fragment would be the 2-bromo-5-chloro-3-hydroxypyridine radical cation.

Further fragmentation could involve the loss of the halogen atoms from the pyridine ring.

Table 2: Plausible Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Formula | Observed m/z |

| 297/299/301 | Tropylium cation | [C₇H₇]⁺ | 91 |

| 297/299/301 | [M - C₇H₇]⁺• | [C₅H₂BrClNO]⁺• | 206/208/210 |

| 206/208/210 | [M - C₇H₇ - Br]⁺ | [C₅H₂ClNO]⁺ | 127/129 |

| 206/208/210 | [M - C₇H₇ - Cl]⁺ | [C₅H₂BrNO]⁺ | 172/174 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound is not currently available in open literature, a hypothetical analysis would reveal key structural features.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would provide the precise coordinates of each atom in the unit cell. This would allow for the accurate measurement of the C-Br, C-Cl, C-O, and C-N bond lengths, as well as the bond angles within the pyridine ring and the benzyloxy substituent. Furthermore, the analysis would elucidate the dihedral angle between the plane of the pyridine ring and the phenyl ring of the benzyl (B1604629) group, defining the molecule's conformation in the solid state. Intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing, could also be identified.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-Cl) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C in the ring) |

| Torsion Angles (°) | Dihedral angles defining molecular conformation. |

| Intermolecular Contacts | Short distances indicating non-covalent interactions. |

V. Computational and Theoretical Investigations of 3 Benzyloxy 2 Bromo 5 Chloropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For complex organic molecules such as 3-(Benzyloxy)-2-bromo-5-chloropyridine, these calculations can predict a wide range of properties with high accuracy.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. niscpr.res.in For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation through geometry optimization. niscpr.res.innih.gov This process finds the minimum energy structure on the potential energy surface, providing precise data on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical interactive table representing the kind of data that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C2 | Br | Calculated Value (Å) | ||

| Bond Length | C5 | Cl | Calculated Value (Å) | ||

| Bond Angle | C2 | C3 | O | Calculated Value (°) | |

| Dihedral Angle | C2 | C3 | O | C(benzyl) | Calculated Value (°) |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to calculating molecular properties from first principles, without empirical parameterization. nih.govwayne.edu These methods are instrumental in determining the energetic and orbital properties of molecules. A key application is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgrsc.org

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. dntb.gov.ua For this compound, understanding the spatial distribution and energies of these orbitals would help in predicting its behavior in various chemical reactions. rsc.org

This interactive table illustrates the type of data generated from FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | Calculated Value | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | Calculated Value | Indicates regions of low electron density, likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Calculated Value | Correlates with the chemical stability and reactivity of the molecule. |

Note: The values in this table are placeholders and would be determined by actual ab initio or DFT calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into the transformation pathways from reactants to products.

By mapping the potential energy surface of a reaction, computational methods can identify and characterize transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state calculations can reveal the detailed geometry of the intermediate species and the energy barriers associated with the reaction. This information is vital for understanding the feasibility and kinetics of a given transformation.

In molecules with multiple reactive sites like this compound, predicting the regioselectivity of a reaction is a significant challenge. The pyridine (B92270) ring has several positions where substitution or coupling reactions could occur. Computational methods can predict the most likely site of reaction by analyzing the charge distribution, steric hindrance, and the energies of potential intermediates and transition states for each possible reaction pathway. For instance, by comparing the activation energies for nucleophilic attack at different positions on the pyridine ring, one can determine the most favorable reaction site.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time. For this compound, molecular dynamics simulations could be used to study its conformational flexibility, particularly the rotation around the C-O bond of the benzyloxy group. These simulations can also model the interactions of the molecule with solvent molecules, providing a more realistic picture of its behavior in solution. Such studies are crucial for understanding how the solvent environment influences the molecule's structure, stability, and reactivity.

Conformational Analysis of the Benzyloxy Group and Pyridine Ring

Computational studies on similar benzyloxy-substituted aromatic systems suggest that the conformational landscape is governed by a delicate balance of steric and electronic effects. The dihedral angles, specifically the C(pyridine)-O-CH₂-C(phenyl) and O-CH₂-C(phenyl)-C(phenyl) torsions, are key determinants of the molecule's stable conformations.

Based on theoretical models of benzyl (B1604629) alcohol and its derivatives, it is anticipated that the lowest energy conformations of this compound would feature a staggered arrangement of the benzyloxy side chain relative to the pyridine ring. This minimizes steric hindrance between the hydrogen atoms of the methylene (B1212753) bridge and the substituents on both the pyridine and phenyl rings.

Table 1: Predicted Stable Conformations and Dihedral Angles for this compound

| Conformer | C(3)-O-CH₂-C(ipso) Dihedral Angle (°) | O-CH₂-C(ipso)-C(ortho) Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti-periplanar (extended) | ~180 | ~90 | 0 (Reference) |

| Syn-periplanar (folded) | ~0 | ~90 | > 2 |

| Gauche (+/-) | ~+/- 60 | ~90 | > 1 |

Note: The relative energies are hypothetical and based on general principles of conformational analysis for similar structures.

The anti-periplanar conformation, where the phenyl group is oriented away from the pyridine ring, is likely to be the most stable due to reduced steric clash. The presence of the bulky bromine atom at the 2-position of the pyridine ring would further disfavor conformations where the benzyl group is oriented towards it.

Studies of Intramolecular and Intermolecular Interactions

The electronic and steric nature of the substituents on this compound allows for a variety of non-covalent interactions that can influence its structure and properties.

Intramolecular Interactions:

Within a single molecule, several weak interactions are plausible. A potential, albeit weak, intramolecular C-H···O hydrogen bond could exist between a hydrogen atom of the methylene bridge and the nitrogen atom of the pyridine ring, or the oxygen of the benzyloxy group. However, the geometry required for such an interaction might be energetically unfavorable. Steric repulsion between the benzyloxy group and the adjacent bromine atom is a more significant factor that will influence the preferred conformation.

Intermolecular Interactions:

In a condensed phase (solid or liquid), several types of intermolecular interactions are expected to play a crucial role in the packing and bulk properties of this compound.

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring are capable of forming halogen bonds. researchgate.netmdpi.comnih.gov In these interactions, the halogen atom acts as an electrophilic species (a "σ-hole") and can interact with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the pyridine ring or the oxygen atom of the benzyloxy group. researchgate.netmdpi.comnih.gov

π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The presence of electron-withdrawing halogen atoms on the pyridine ring and the electron-rich nature of the phenyl ring could lead to favorable donor-acceptor type π-stacking.

Table 2: Potential Intermolecular Interaction Geometries and Energies

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Halogen Bond (Br···N) | C-Br | Pyridine-N | 2.8 - 3.5 | -2 to -5 |

| Halogen Bond (Cl···N) | C-Cl | Pyridine-N | 3.0 - 3.7 | -1 to -3 |

| π-π Stacking (Offset) | Phenyl Ring | Pyridine Ring | 3.4 - 3.8 (interplanar) | -1 to -4 |

| C-H···N Hydrogen Bond | Phenyl C-H | Pyridine-N | 2.4 - 2.8 (H···N) | -0.5 to -1.5 |

| C-H···O Hydrogen Bond | Methylene C-H | Benzyloxy-O | 2.3 - 2.7 (H···O) | -0.5 to -1.5 |

Note: The estimated energies are based on computational studies of similar halogenated and aromatic compounds and are provided for comparative purposes.

Vi. Applications in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

As a multi-functionalized pyridine (B92270) ring, 3-(Benzyloxy)-2-bromo-5-chloropyridine possesses the structural features of a versatile synthetic intermediate. The presence of distinct halogen atoms (bromine and chlorine) at the C2 and C5 positions, respectively, alongside a benzyloxy group at C3, offers multiple sites for selective chemical transformations, which is a desirable characteristic for building complex molecules.

Building Block for Diverse Heterocyclic Architectures

The core structure of this compound makes it a potential building block for more complex heterocyclic systems. The bromine and chlorine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Such reactions are fundamental in constructing fused ring systems or elaborately substituted pyridine derivatives, which are common motifs in medicinal chemistry and materials science. nih.govresearchgate.net

Precursor for Advanced Organic Materials

While specific research on advanced organic materials derived from this compound is not available, analogous pyridine-containing compounds are explored for applications such as nonlinear optical (NLO) materials. researchgate.net The inherent asymmetry and polarization of the substituted pyridine ring could, in theory, contribute to NLO properties in larger molecular structures derived from this precursor. The benzyloxy group and halogen substituents can be modified to tune the electronic characteristics of potential materials.

Strategies for the Preparation of Pyridine-Based Scaffolds for Chemical Research

The synthesis and utilization of substituted pyridines are central to drug discovery and chemical research. guidechem.comnih.gov Compounds like this compound represent a scaffold that can be systematically modified to generate libraries of related compounds for screening and methodological studies.

Elaboration into Intermediates for Lead Compound Synthesis

The pyridine core is a privileged scaffold found in numerous pharmaceuticals. guidechem.comnih.gov The functional groups on this compound allow for its potential elaboration into more complex intermediates for the synthesis of lead compounds. For instance, the halogen atoms can be replaced through nucleophilic substitution or metal-catalyzed reactions, and the benzyloxy group can be deprotected to reveal a hydroxyl group, providing another point for diversification. nih.govsmolecule.com This step-wise elaboration is a key strategy in medicinal chemistry for developing structure-activity relationships.

Development of Novel Synthetic Routes and Methodologies

The unique substitution pattern of this compound could be utilized in the development of novel synthetic methodologies. Research could explore the selective reactivity of the C2-bromo versus the C5-chloro position under various reaction conditions, leading to new protocols for site-selective functionalization of polysubstituted pyridines. Such studies are crucial for advancing the toolkit available to synthetic organic chemists.

Vii. Conclusion and Future Research Perspectives

Current Status and Synthetic Efficacy of 3-(Benzyloxy)-2-bromo-5-chloropyridine

Currently, this compound is primarily recognized as a valuable synthetic intermediate. While dedicated studies on this specific compound are not abundant, its synthesis can be logically inferred from established methodologies for related pyridine (B92270) derivatives. A plausible and efficient synthetic strategy would likely commence with a readily available hydroxypyridine precursor, such as 3-hydroxypyridine (B118123).

The synthetic pathway would likely involve a three-step sequence:

Halogenation: Initial regioselective bromination and chlorination of the pyridine ring. The synthesis of precursors like 2-chloro-3-bromo-5-hydroxypyridine has been documented, providing a solid foundation for this approach. chemicalbook.com

Benzylation: Subsequent O-benzylation of the hydroxyl group. The reaction of 3-hydroxypyridines with benzyl (B1604629) halides is a well-established transformation. quickcompany.ingoogle.com

Purification: Careful purification at each step would be crucial to isolate the desired product in high purity.

Table 1: Plausible Synthetic Route for this compound

| Step | Transformation | Key Reagents and Conditions | Precedent |

|---|---|---|---|

| 1 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) on a suitable pyridine precursor | Synthesis of 2-chloro-3-bromo-5-hydroxypyridine chemicalbook.com |

| 2 | Benzylation | Benzyl bromide or benzyl chloride, a suitable base (e.g., NaH, K2CO3) in an inert solvent | Benzylation of 3-hydroxypyridines quickcompany.ingoogle.com |

| 3 | Purification | Column chromatography, recrystallization | Standard laboratory techniques |

Emerging Methodologies for Enhanced Synthesis and Derivatization

Advancements in synthetic organic chemistry offer exciting prospects for improving the synthesis and expanding the derivatization of this compound.

Enhanced Synthesis:

Selective C-H Halogenation: Recent developments in directed C-H functionalization could offer more direct and efficient routes to introduce the bromo and chloro substituents, potentially reducing the number of synthetic steps and improving atom economy. nih.govchemrxiv.orgresearchgate.net

Photocatalysis: Visible-light-mediated halogenation reactions are emerging as powerful and sustainable methods that could be adapted for the synthesis of this compound under milder conditions. mdpi.com

Advanced Derivatization:

Cross-Coupling Reactions: The presence of both a bromo and a chloro substituent opens the door for selective and sequential cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions is well-documented, allowing for the stepwise introduction of various aryl, alkyl, and other functional groups. chemicalbook.commdpi.com This enables the creation of a diverse library of complex molecules from a single precursor.

Late-Stage Functionalization: The development of robust catalytic methods allows for the late-stage functionalization of complex molecules, and this compound could serve as a key building block in such strategies. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Position(s) | Potential Reagents | Expected Product |

|---|---|---|---|

| Suzuki Coupling | C2 (Br) > C5 (Cl) | Arylboronic acids, Pd catalyst, base | Arylated pyridine |

| Sonogashira Coupling | C2 (Br) | Terminal alkynes, Pd/Cu catalyst, base | Alkynylated pyridine |

| Buchwald-Hartwig Amination | C2 (Br) | Amines, Pd catalyst, base | Aminated pyridine |

| Stille Coupling | C2 (Br) | Organostannanes, Pd catalyst | Alkylated/Arylated pyridine |

Untapped Reactivity and Catalytic Transformations

Beyond the well-established cross-coupling reactions, the unique electronic and steric environment of this compound suggests several avenues for exploring untapped reactivity.

The benzyloxy group, while often considered a protecting group, can exert a significant electronic influence on the pyridine ring. Studies on related systems have shown that benzyloxy groups can exhibit both electron-withdrawing and electron-donating properties depending on the context, which could modulate the reactivity of the C-Br and C-Cl bonds in unexpected ways. nih.govrsc.orgsemanticscholar.org

Furthermore, the development of novel catalytic systems could unlock new transformations. For instance, dual catalytic cycles involving photoredox and transition metal catalysis could enable novel functionalizations of the C-X bonds. nih.gov The exploration of f-block element catalysts might also reveal unique reactivity patterns for dinitrogen functionalization or other small molecule activations, where the pyridine nitrogen could play a crucial coordinating role. youtube.com

Potential for Innovation in Advanced Synthetic Chemistry

The strategic placement of three distinct functional groups makes this compound a powerful tool for innovation in advanced synthetic chemistry. Its potential lies in its ability to serve as a versatile scaffold for the construction of complex molecular architectures.

Orthogonal Functionalization: The differential reactivity of the bromo, chloro, and benzyloxy groups allows for orthogonal functionalization, enabling the precise and sequential introduction of various chemical moieties. The benzyloxy group can be deprotected to reveal a hydroxyl group for further modification.

Access to Novel Chemical Space: By leveraging the diverse reactivity of this compound, chemists can access novel chemical space that is not readily accessible through other synthetic routes. This is particularly relevant in the fields of drug discovery and materials science, where the exploration of new molecular frameworks is paramount.

Development of Novel Catalytic Methodologies: The unique substitution pattern of this pyridine derivative could serve as a challenging and informative substrate for the development and validation of new catalytic methodologies, particularly in the realm of selective cross-coupling and C-H functionalization. yorku.camdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-2-bromo-5-chloropyridine, and how do reaction conditions influence yield?

Answer: A common approach involves sequential halogenation and benzyloxy substitution on a pyridine scaffold. For example:

Bromination : Introduce bromine at position 2 via electrophilic substitution using NBS (N-bromosuccinimide) in DMF at 80°C .

Chlorination : Use POCl₃ or PCl₅ under reflux to install chlorine at position 5 .

Benzyloxy substitution : React with benzyl alcohol under basic conditions (e.g., NaH in THF) to introduce the benzyloxy group at position 3 .

Critical factors :

- Temperature control during bromination (excess heat may lead to di-substitution).

- Purity of starting materials (e.g., 2-bromo-5-chloropyridine, CAS 52200-48-3) to avoid side reactions .

Yield optimization : Column chromatography (silica gel, hexane/EtOAc) is recommended for purification, with typical yields of 60-75% .

Q. How can researchers confirm the regiochemical assignment of substituents in this compound?

Answer: Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons/atoms with reference compounds (e.g., 3-bromo-2-chloropyridine, δH ~8.3 ppm for H-6) .

- 2D NMR (COSY, HMBC) : Confirm coupling between H-6 and adjacent substituents.

- X-ray crystallography : Definitive proof of regiochemistry, though crystallizing halogenated pyridines may require slow evaporation from DCM/hexane .

Advanced Research Questions

Q. What are the challenges in achieving selective cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Answer: The bromine at position 2 is typically more reactive than chlorine at position 5 in cross-coupling due to lower bond dissociation energy. However:

- Competing reactivity : The benzyloxy group may coordinate with Pd catalysts, requiring ligands like SPhos or XPhos to suppress side reactions .

- Optimized conditions : Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ in toluene/H₂O (3:1) at 90°C for Suzuki couplings.

Data contradiction : Some studies report preferential coupling at Cl-5 under microwave irradiation, suggesting solvent-dependent reactivity .

Q. How does steric hindrance from the benzyloxy group impact nucleophilic aromatic substitution (NAS) at adjacent positions?

Answer: The bulky benzyloxy group at position 3 significantly reduces NAS reactivity at positions 2 and 4 due to steric and electronic effects:

- Steric effects : Attack at position 2 (adjacent to benzyloxy) is disfavored, as shown in kinetic studies with morpholine (krel = 0.3 vs. unsubstituted pyridine) .

- Electronic effects : Electron-donating benzyloxy groups deactivate the ring, requiring harsher conditions (e.g., NaNH₂ in NH₃(l)) for amination at position 6 .

Q. What computational methods are suitable for predicting the reactivity of this compound in radical reactions?

Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs) for Br-C (∼65 kcal/mol) and Cl-C (∼85 kcal/mol), indicating bromine is more labile in radical pathways .

- Radical stability : NBO analysis reveals spin density localization at position 2, favoring bromine abstraction in chain reactions .

Methodological Considerations

Q. How to resolve contradictions in reported melting points for halogenated pyridines?

Answer: Discrepancies (e.g., mp 52-57°C vs. 70-72°C for similar compounds ) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM/hexane).

- Purity : Validate via HPLC (C18 column, MeCN/H₂O gradient) and DSC analysis.

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory due to potential respiratory irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.